9-Mesityl-10-methylacridinium Perchlorate

Catalog No.
S648323
CAS No.
674783-97-2
M.F
C23H22ClNO4
M. Wt
411.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Mesityl-10-methylacridinium Perchlorate

CAS Number

674783-97-2

Product Name

9-Mesityl-10-methylacridinium Perchlorate

IUPAC Name

10-methyl-9-(2,4,6-trimethylphenyl)acridin-10-ium;perchlorate

Molecular Formula

C23H22ClNO4

Molecular Weight

411.9 g/mol

InChI

InChI=1S/C23H22N.ClHO4/c1-15-13-16(2)22(17(3)14-15)23-18-9-5-7-11-20(18)24(4)21-12-8-6-10-19(21)23;2-1(3,4)5/h5-14H,1-4H3;(H,2,3,4,5)/q+1;/p-1

InChI Key

LFMBERYWDLWXNO-UHFFFAOYSA-M

SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[O-]Cl(=O)(=O)=O

Synonyms

9-mesityl-10-methylacridinium perchlorate

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=C3C=CC=CC3=[N+](C4=CC=CC=C42)C)C.[O-]Cl(=O)(=O)=O

Photocatalyst in Photoinduced Electron Transfer (PET) Reactions:

-Mesityl-10-methylacridinium perchlorate (9-Mes-10-MeAcrClO4) finds application in material science as a photocatalyst for photoinduced electron transfer (PET) reactions. PET reactions involve the transfer of an electron between two molecules upon light absorption by a photosensitizer molecule. 9-Mes-10-MeAcrClO4 acts as the photosensitizer in PET reactions, absorbing light and transferring the absorbed energy to another molecule, promoting its reduction or oxidation. This property makes 9-Mes-10-MeAcrClO4 valuable for various applications in material science, including:

  • Dye-sensitized solar cells (DSSCs)

    9-Mes-10-MeAcrClO4 can be employed as a hole transporting material (HTM) in DSSCs. HTMs play a crucial role in DSSCs by facilitating the transfer of holes (positively charged species) from the excited dye molecule to the counter electrode, enhancing the cell's efficiency.

  • Photocatalytic water splitting

    9-Mes-10-MeAcrClO4 can be utilized as a photocatalyst for splitting water into hydrogen and oxygen using light irradiation. This process holds promise for generating clean and sustainable hydrogen fuel.

Photoredox Catalyst in Organic Synthesis:

In synthetic organic chemistry, 9-Mes-10-MeAcrClO4 serves as a photoredox catalyst for various organic reactions. Photoredox catalysis involves using light to activate catalysts that can then promote desired chemical transformations. 9-Mes-10-MeAcrClO4 absorbs light and undergoes single-electron transfer processes, enabling the activation of substrates and reagents, leading to efficient and selective organic synthesis. Some examples of reactions facilitated by 9-Mes-10-MeAcrClO4 include:

  • C-C bond formation

    9-Mes-10-MeAcrClO4 can be used to promote the formation of carbon-carbon (C-C) bonds, which are fundamental building blocks in organic molecules. This application is particularly valuable for the synthesis of complex organic molecules.

  • Functional group transformations

    -Mes-10-MeAcrClO4 can be employed to catalyze the transformation of various functional groups within organic molecules. This allows for the selective modification of molecules, leading to the desired products with high yields and improved efficiency.

9-Mesityl-10-methylacridinium perchlorate is an organic compound characterized by its complex structure and notable reactivity. It has the molecular formula C23H22ClNO4 and a molecular weight of 411.88 g/mol. This compound features a mesityl group, which contributes to its unique electronic properties, making it a subject of interest in various chemical applications. The perchlorate ion associated with this compound enhances its solubility in polar solvents, facilitating its use in diverse

The mechanism of action of MMP+ as a photocatalyst relies on its ability to absorb light and transfer electrons to other molecules. As described earlier, upon light excitation, MMP+ reaches an excited state and readily transfers an electron to a suitable acceptor molecule in the reaction mixture. This electron transfer initiates a reaction pathway that ultimately leads to the desired product formation [, ].

9-Mesityl-10-methylacridinium perchlorate serves as a versatile reagent in organic synthesis. It is particularly noted for its role in cross-coupling reactions, where it can facilitate the formation of amines from alkenes through bond cleavage. This compound has been utilized in the activation of carbon-bromine bonds in compounds like carbon tetrabromide and bromochloromethane when exposed to visible light, showcasing its capability as a photochemical catalyst .

Research on the biological activity of 9-mesityl-10-methylacridinium perchlorate is limited, but its properties suggest potential applications in photodynamic therapy and as a fluorescent probe. The electron-transfer state of this compound exhibits a longer lifetime and higher energy compared to natural photosynthetic reactions, indicating possible utility in bioimaging and therapeutic contexts .

The synthesis of 9-mesityl-10-methylacridinium perchlorate typically involves multi-step organic reactions. One common method includes the condensation of mesityl derivatives with methylacridinium salts, followed by the introduction of perchlorate ions through an anion exchange process. This method ensures high purity and yield of the desired product .

The applications of 9-mesityl-10-methylacridinium perchlorate span several fields:

  • Organic Synthesis: As a reagent for cross-coupling reactions.
  • Photochemistry: Utilized as a catalyst under visible light for various transformations.
  • Fluorescent Probes: Potential use in biological imaging due to its electronic properties .

Interaction studies involving 9-mesityl-10-methylacridinium perchlorate focus on its reactivity with various substrates under light activation. For instance, studies have demonstrated its ability to activate C–Br bonds in halogenated compounds, leading to significant transformations that are valuable in synthetic organic chemistry . The interactions with biological systems remain an area for further investigation, particularly regarding its potential therapeutic applications.

Several compounds exhibit similar structural or functional characteristics to 9-mesityl-10-methylacridinium perchlorate. Below is a comparison highlighting its uniqueness:

Compound NameStructure SimilarityUnique Features
10-Methylacridinium perchlorateYesLacks mesityl group; simpler structure
9-Mesityl-10-phenylacridinium perchlorateYesContains phenyl instead of methyl; different reactivity profile
9-Mesityl-10-methylacridinium iodideYesUses iodide instead of perchlorate; different solubility and reactivity

The presence of the mesityl group in 9-mesityl-10-methylacridinium perchlorate significantly influences its electronic properties and reactivity, distinguishing it from other similar compounds.

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H272 (100%): May intensify fire;
oxidizer [Danger Oxidizing liquids;
Oxidizing solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Oxidizer;Irritant

Dates

Modify: 2023-08-15

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